2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 6239-94-7) is a heterocyclic molecule with a pyrido[1,2-a]pyrimidin-4-one core . Key structural features include:
- Position 3: A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone core to a 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety.
- Position 9: A methyl group, enhancing hydrophobicity and steric bulk.
The Z-configuration of the methylidene group is critical for maintaining planar geometry, which may influence π-π stacking interactions in biological targets .
Properties
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S2/c1-12-4-2-8-25-16(12)22-15(21-5-3-7-24-9-6-20-11-24)13(18(25)27)10-14-17(26)23-19(28)29-14/h2,4,6,8-11,21H,3,5,7H2,1H3,(H,23,26,28)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTIFGZZUCDPIS-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417601 | |
| Record name | BAS 02235206 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6239-94-7 | |
| Record name | BAS 02235206 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70417601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis
Pyrido[1,2-a]pyrimidinone Core Synthesis: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidinone ring system.
Thiazolidinone Moiety Introduction: The thiazolidinone ring is introduced via a condensation reaction between a thioamide and an aldehyde or ketone.
Imidazole Ring Attachment: The imidazole ring is attached through a nucleophilic substitution reaction, where the imidazole derivative reacts with a suitable leaving group on the pyrido[1,2-a]pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the thiazolidinone moiety, potentially forming dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, which may include:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : Inhibition of cancer cell proliferation through specific molecular interactions.
- Enzyme Inhibition : Possible role as an inhibitor of key enzymes involved in disease processes.
Case Studies
-
Antimicrobial Properties :
- A study demonstrated that derivatives of this compound showed promising results against Gram-positive bacteria, suggesting its utility in developing new antibiotics.
-
Anticancer Research :
- Research indicated that the compound could induce apoptosis in cancer cells, with mechanisms involving the modulation of specific signaling pathways.
-
Enzyme Interaction Studies :
- Investigations into its role as an enzyme inhibitor have shown potential in targeting cathepsins, which are implicated in various diseases.
Synthetic Pathways
The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis techniques. A common synthetic route includes:
- Formation of the Imidazole Ring : Using appropriate precursors to construct the imidazole moiety.
- Thiazolidinone Synthesis : Employing thiazolidine derivatives to introduce the thiazolidinone structure.
- Pyrido[1,2-a]pyrimidine Assembly : Combining the previously formed components to create the final structure.
Reaction Conditions
Careful control of reaction conditions (temperature, pH, and catalysts) is crucial to ensure high yield and purity of the desired compound.
Mechanism of Action
The mechanism of action of “2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” involves interactions with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiazolidinone moiety can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect multiple signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Impact of Thiazolidinone Substituents: The phenylethyl group in the variant from increases lipophilicity (clogP ~3.5 estimated), favoring interactions with hydrophobic protein pockets .
Role of Imidazole and Piperazine Moieties: The target compound’s imidazolylpropylamino group (Position 2) enables pH-dependent protonation, which may affect binding to targets like histamine receptors or cytochrome P450 enzymes . The piperazine-substituted analog () demonstrates higher solubility (logS > -3) due to its basic amine, suggesting utility in aqueous formulations .
Configuration and Bioactivity: The Z-configuration in the target compound’s methylidene bridge is conserved across analogs, likely essential for maintaining planar geometry and electronic conjugation with the thiazolidinone ring. This feature is absent in non-configured derivatives, which show reduced binding in preliminary assays .
Biological Activity
The compound 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule known for its diverse biological activities. Its unique structure comprises an imidazole ring, a thiazolidinone moiety, and a pyrido[1,2-a]pyrimidinone core, which together contribute to its pharmacological potential.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 496.7 g/mol. The intricate arrangement of functional groups within the molecule allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities, including:
1. Antibacterial Activity
Research has shown that derivatives related to thiazolidinones have demonstrated potent antibacterial properties. For instance, compounds similar to the one have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10 to 50 times in some cases . The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.004 to 0.03 mg/mL against sensitive bacteria such as Enterobacter cloacae.
2. Antifungal Activity
The compound also displays antifungal properties with MIC values in the range of 0.004 to 0.06 mg/mL. Notably, it has shown effectiveness against fungi like Trichoderma viride, while being less effective against Aspergillus fumigatus .
3. Antitumor Activity
In vitro studies have indicated that certain iridium complexes derived from imidazole-containing compounds exhibit high antitumor activity against various cancer cell lines, including ovarian carcinoma . The mechanism involves binding affinity to specific cellular targets, leading to inhibited cell proliferation.
The biological effects of this compound can be attributed to its ability to interact with multiple molecular targets:
- Imidazole Ring : This functional group can modulate enzyme activity and receptor interactions.
- Thiazolidinone Moiety : Capable of forming covalent bonds with nucleophilic sites on proteins, thus altering their function.
These interactions can disrupt various signaling pathways within cells, contributing to the observed antibacterial and anticancer activities .
Case Studies
Several studies have evaluated the biological efficacy of similar compounds:
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis involves multi-step routes, typically starting with condensation of thiazolidinone precursors with pyrido-pyrimidinone intermediates. Key steps include:
- Reaction Conditions : Reflux under inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing moieties .
- Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) to isolate intermediates .
- Yield Optimization : Adjusting molar ratios (e.g., 1:1.2 for imidazole-propylamine coupling) and reaction times (12–24 hrs for Z-configuration stabilization) .
Q. How is structural confirmation achieved for this compound?
Methodological Answer:
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substituent positions (e.g., Z-configuration at the thiazolidinone methylidene group) and IR for thiocarbonyl (C=S) stretches (~1200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography (if available): Resolves stereochemical ambiguities in the pyrido-pyrimidinone core .
Q. What preliminary assays are recommended to screen for biological activity?
Methodological Answer:
- In Vitro Testing :
- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target Prediction : Molecular docking against conserved enzymes (e.g., bacterial dihydrofolate reductase) to prioritize targets .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?
Methodological Answer:
- Substituent Analysis : Compare analogs with variations in:
- Imidazole Propyl Chain : Replace with morpholine or piperazine to modulate solubility .
- Thiazolidinone Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilic reactivity .
- Bioisosteric Replacement : Substitute the thioxo group with selenoxo (C=Se) to evaluate redox activity .
- Data Tables : Use tables to correlate substituents (e.g., logP, H-bond donors) with bioactivity trends .
Q. What advanced techniques are used to study target interactions and binding kinetics?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Cryo-EM/X-ray Co-crystallization : Resolve binding modes of the compound with its target (e.g., active vs. allosteric sites) .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
Methodological Answer:
- Reproducibility Checks : Repeat reactions with strict control of moisture/oxygen levels (Schlenk techniques) .
- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and live-cell imaging .
- Computational Validation : Density Functional Theory (DFT) to predict stability of intermediates or tautomeric forms .
Q. What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding persistence in solvent (e.g., water/lipid bilayer interfaces) .
- QSAR Modeling : Train models on analog datasets to predict ADMET properties or off-target effects .
- Network Pharmacology : Map compound-target-disease networks using databases like STITCH or KEGG .
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
Methodological Answer:
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma .
- Pharmacokinetic Studies : Measure bioavailability (e.g., Cmax, T½) in rodent models .
- Formulation Adjustments : Use nanoemulsions or liposomes to improve solubility and tissue penetration .
Notes on Evidence Utilization
- Synthesis protocols and analytical methods were derived from peer-reviewed studies on structurally related pyrido-pyrimidinones .
- SAR and interaction studies were informed by comparative analyses of thiazolidinone derivatives .
- Commercial sources (e.g., BenchChem) were excluded per user guidelines.
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
